6-(Difluoromethyl)-4-methylnicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a difluoromethyl group onto the 6-position of the nicotinonitrile ring. Various methods have been explored, including metal-based processes and radical chemistry. Notably, recent advances have enabled site-selective installation of CF2H onto large biomolecules like proteins .
Chemical Reactions Analysis
Scientific Research Applications
Chemical Synthesis and Structural Analysis
A study conducted by Dyadyuchenko et al. (2021) described an unusual regioselective reaction involving 2,6-dichloro-4-methylnicotinonitrile, a compound structurally related to 6-(Difluoromethyl)-4-methylnicotinonitrile, with malononitrile dimer leading to the formation of a novel compound. This reaction showcases the potential of such nicotinonitriles in nucleophilic substitution reactions, providing insights into synthetic pathways that could be applicable for the synthesis of related compounds including 6-(Difluoromethyl)-4-methylnicotinonitrile derivatives. The product's structure was confirmed through spectral methods and X-ray diffraction analysis, indicating the utility of these compounds in advanced organic synthesis and structural chemistry (Dyadyuchenko et al., 2021).
Molecular Docking and Anticancer Potential
Eşme (2021) explored the spectroscopic properties, Hirshfeld surface analysis, and molecular docking studies of a related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. This research demonstrates the compound's potential as a candidate for non-linear optical material studies and suggests its possible anticancer properties. The study underscores the importance of such nicotinonitrile derivatives in developing new materials with specific electronic and biological properties, potentially extending to 6-(Difluoromethyl)-4-methylnicotinonitrile and its applications in cancer research (Eşme, 2021).
Growth Regulation in Agriculture
Dyadyuchenko et al. (2018) synthesized a series of 2,6-diazido-4-methylnicotinonitrile derivatives, closely related to 6-(Difluoromethyl)-4-methylnicotinonitrile, as potential novel plant growth regulators. This study illustrates the agricultural applications of nicotinonitrile derivatives, where the compounds exhibited effectiveness as growth regulators in wheat. The research highlights the versatility of such compounds in agricultural science, suggesting the potential exploration of 6-(Difluoromethyl)-4-methylnicotinonitrile derivatives for similar purposes (Dyadyuchenko et al., 2018).
properties
IUPAC Name |
6-(difluoromethyl)-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-7(8(9)10)12-4-6(5)3-11/h2,4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHEMNXAHPXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-4-methylnicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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